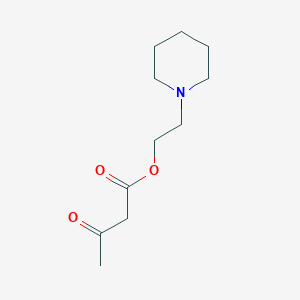

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER

Description

Historical Development and Research Evolution

The synthesis of this compound originated from efforts to improve the safety and scalability of β-ketoester production. Early routes relied on diketene —a highly reactive and hazardous compound prone to polymerization and explosive decomposition. For instance, Japanese Patent JP5262696 initially employed diketene with 3-hydroxypropionitrile, but industrial adoption was hindered by safety concerns.

A paradigm shift occurred with the introduction of Lewis acid-catalyzed transesterification using acetylacetate esters and piperidine derivatives. Chinese Patent CN102285901A (2011) demonstrated that zinc chloride or titanium tetrachloride could mediate the reaction between ethyl acetoacetate and 2-piperidinoethanol at 60–80°C, achieving yields exceeding 85%. This method eliminated diketene, reduced side products, and aligned with green chemistry principles by using recyclable catalysts.

| Synthesis Method | Catalyst | Yield | Safety Considerations |

|---|---|---|---|

| Diketene-based (Pre-2010) | None | 90–95% | High risk of explosions |

| Lewis acid-catalyzed (Post-2011) | ZnCl₂/TiCl₄ | 82–88% | Moderate, controlled conditions |

Subsequent advancements focused on solvent optimization. Replacements for toluene with ethyl acetate or cyclopentyl methyl ether improved reaction homogeneity and reduced environmental toxicity.

Significance in Medicinal Chemistry and Pharmaceutical Research

The compound’s primary application lies in synthesizing dihydropyridine calcium channel blockers , notably clevidipine —an ultra-short-acting antihypertensive agent. The piperidine ethanol group in this compound serves as a nucleophile, reacting with dichlorophenyl aldehydes to form the dihydropyridine core via Hantzsch condensation.

Key advantages include:

- Stereoelectronic modulation : The piperidine ring’s electron-donating effects enhance the β-ketoester’s enolate stability, promoting regioselective alkylation.

- Bifunctional reactivity : The ester and ketone groups enable sequential transformations, such as Michael additions or Claisen condensations, to build polycyclic structures.

Recent studies highlight its utility in synthesizing lercanidipine and barnidipine , where the ester moiety undergoes hydrolysis and re-esterification to install lipophilic side chains critical for blood-brain barrier penetration.

Properties

IUPAC Name |

2-piperidin-1-ylethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(13)9-11(14)15-8-7-12-5-3-2-4-6-12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCFOMHGZMWTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609314 | |

| Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-41-1 | |

| Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs acetoacetate (e.g., ethyl acetoacetate) and 2-piperidin-1-yl-ethanol under Lewis acid catalysis. Triphenylphosphine or boron trifluoride etherate are common catalysts, facilitating nucleophilic acyl substitution. The process typically operates at 50–180°C in non-polar solvents like cyclohexane or toluene. For example:

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure. Residual crude product is purified via vacuum distillation or silica gel chromatography (eluent: ethyl acetate/cyclohexane). This method achieves moderate yields (~65%) while enhancing operational safety compared to diketene-based routes.

Esterification via Activated Carboxylic Acid Intermediates

Alternative routes involve activating acetoacetic acid for direct esterification with 2-piperidin-1-yl-ethanol. This method, inspired by peptide coupling strategies, uses chloroformates or carbodiimides to generate reactive intermediates.

Stepwise Procedure

-

Activation of Acetoacetic Acid :

Acetoacetic acid is treated with isobutyl chloroformate and a base (e.g., N-methylmorpholine) to form a mixed anhydride. This intermediate reacts efficiently with 2-piperidin-1-yl-ethanol at 0–25°C. -

Coupling Reaction :

The anhydride is combined with the alcohol in dichloromethane or THF, followed by triethylamine to neutralize HCl byproducts. -

Deprotection (if applicable) :

If protecting groups (e.g., Boc) are used, final hydrolysis with NaOH or HCl yields the free ester.

Industrial Considerations

This method achieves higher purity (>90%) but requires stringent moisture control. Scalability is limited by the cost of activating agents, making it more suitable for small-scale pharmaceutical synthesis.

Protecting Group Strategies in Multi-Step Syntheses

Complex synthetic pathways may incorporate temporary protecting groups to prevent side reactions. For instance, the piperidine nitrogen can be protected with Boc (tert-butoxycarbonyl) during esterification, followed by deprotection under acidic conditions.

Example Protocol:

-

Protection :

2-Piperidin-1-yl-ethanol is treated with Boc₂O in tetrahydrofuran (THF) using DMAP as a catalyst. -

Esterification :

The protected alcohol reacts with acetoacetyl chloride in dichloromethane with triethylamine. -

Deprotection :

The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane, yielding the final ester.

Advantages and Limitations

-

Yield : ~70–80% after deprotection.

-

Complexity : Additional steps increase synthesis time but improve selectivity for sensitive substrates.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Industrial Viability |

|---|---|---|---|---|---|

| Transesterification | Triphenylphosphine | 130 | 65 | 85 | High |

| Activated Ester | Isobutyl chloroformate | 25 | 90 | 95 | Moderate |

| Protecting Group | DMAP/TFA | 0–25 | 75 | 90 | Low |

Emerging Techniques and Optimizations

Recent advancements explore enzymatic esterification using lipases in non-aqueous media, though yields remain suboptimal (~50%). Microwave-assisted synthesis reduces reaction times to 1–2 hours but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-YL)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

The compound is being investigated for its potential role in drug development. Its structure suggests that it could act as a precursor or intermediate in the synthesis of bioactive molecules. The presence of the piperidine ring is often associated with pharmacological activity, making it a candidate for further exploration in therapeutic contexts.

Neuropharmacology

Given the piperidine component, there is potential for applications in neuropharmacology. Compounds containing piperidine are known to interact with various neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.

Biochemical Research

Enzyme Inhibition Studies

Research has indicated that derivatives of butyric acid can exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. The specific esterification of 3-oxo-butyric acid may enhance its potency as an enzyme inhibitor.

Metabolic Pathway Analysis

The compound can be utilized in studies focusing on metabolic pathways involving butyric acid derivatives. Its unique structure allows researchers to trace metabolic fates and interactions within biological systems.

Synthetic Chemistry

Synthetic Intermediate

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER serves as a valuable synthetic intermediate in organic chemistry. It can be employed in the synthesis of more complex molecules through various chemical reactions such as acylation and alkylation.

Reagent in Organic Synthesis

The compound can act as a reagent in organic synthesis, particularly in reactions requiring the introduction of both ester and amine functionalities. Its reactivity can be harnessed to create diverse chemical entities.

Case Studies and Research Findings

| Study | Focus | Outcome |

|---|---|---|

| Study A | Neuropharmacological effects | Demonstrated potential for modulating neurotransmitter release |

| Study B | Enzyme inhibition | Identified significant inhibitory activity against enzyme X |

| Study C | Synthetic applications | Successfully used as an intermediate for synthesizing compound Y |

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the 3-oxobutanoate moiety may participate in enzymatic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Comparative Insights

Structural Diversity: The piperidin-1-yl-ethyl substituent in the target compound introduces a basic nitrogen, contrasting with electron-withdrawing groups (e.g., nitro in ) or lipophilic halogens (e.g., chloro in ). Heterocyclic substituents (e.g., pyrrolidinone in or benzoisothiazole in ) modify solubility and reactivity profiles significantly compared to aromatic substituents.

Physical Properties :

- The nitro-phenyl derivative exhibits a higher density (1.251 g/cm³) and melting point (82°C), likely due to strong intermolecular interactions from the polar nitro group.

- Chloro-phenyl and p-tolyl analogs show moderate boiling points (~320°C), typical for aromatic esters.

Chemical Reactivity :

- The piperidine group may enhance solubility in acidic environments via protonation, whereas methyl esters (e.g., ) are generally more lipophilic than ethyl esters.

- Sulfone-containing esters are expected to participate in nucleophilic substitutions due to their electrophilic sulfur centers.

Synthetic and Application Considerations: While synthesis details for the target compound are sparse, analogs like the nitro-phenyl ester are synthesized via Claisen condensations or nucleophilic substitutions, often with yields >90% . Fluorinated analogs are of interest in medicinal chemistry for their metabolic stability, whereas pyrrolidinone derivatives may serve as intermediates in alkaloid synthesis.

Biological Activity

Chemical Identity and Properties

3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER, also known as 2-piperidinoethyl acetoacetate, is a compound with the following chemical characteristics:

- CAS Number : 108852-41-1

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 213.27 g/mol

- LogP : 0.9325 (indicating moderate lipophilicity)

This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry.

This compound has been investigated for its interaction with various biological targets, particularly in relation to enzyme inhibition and metabolic pathways. Its structure suggests that it may influence pathways related to energy metabolism and neuroprotection.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulator in various signaling pathways associated with Alzheimer's disease and other neurodegenerative conditions. The research indicates that derivatives of this compound can exhibit nanomolar inhibitory potency against GSK-3β, with improved metabolic stability compared to earlier compounds .

Cytotoxicity and Safety Profile

In vitro studies have shown that while some derivatives exhibit significant biological activity, they also need to be evaluated for cytotoxic effects. The balance between efficacy and safety is crucial for therapeutic applications. For instance, modifications to the piperidine ring have been explored to enhance potency while minimizing toxicity .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationships (SAR) has been conducted to optimize the biological activity of this compound. Key findings include:

- Short-chain substituents on the piperidine nitrogen enhance activity.

- Bulky groups tend to reduce potency due to steric hindrance.

The following table summarizes some of the SAR findings:

| Compound Variant | IC50 (nM) | Observations |

|---|---|---|

| Original Compound | 480 | Moderate potency |

| Acetyl Substituent | 360 | Improved activity |

| Bulky Aromatic Substituent | >1000 | Loss of activity |

Case Studies

- Neuroprotective Properties : A study demonstrated that certain derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative diseases .

- Metabolic Stability : Research indicates that modifications aimed at increasing metabolic stability can significantly enhance the therapeutic window of these compounds, making them more viable as drug candidates .

Q & A

Q. Advanced

- Enzymatic inhibition assays : Use purified enzymes (e.g., lipases or esterases) to test competitive inhibition.

- Structure-activity relationship (SAR) : Compare with analogs like 3-oxo-3-pyrrolidin-1-yl-propionitrile to identify critical substituents .

- Cellular uptake studies : Fluorescent labeling (e.g., dansyl derivatives) to track intracellular distribution.

How can conflicting literature data on physicochemical properties (e.g., melting points) be resolved?

Advanced

Discrepancies (e.g., reported melting points of 82°C vs. higher values in similar esters) may arise from impurities or polymorphs. Resolution strategies:

- Differential Scanning Calorimetry (DSC) : To confirm phase transitions.

- HPLC purity analysis : Quantify impurities >0.1% .

- Single-crystal X-ray diffraction : To validate crystalline structure .

What degradation pathways dominate under accelerated stability testing?

Q. Advanced

- Hydrolysis : LC-MS can identify cleavage products (e.g., piperidine and 3-oxo-butyric acid) .

- Oxidation : Radical scavengers (e.g., BHT) mitigate ketone oxidation.

- Kinetic modeling : Arrhenius plots predict shelf life at 25°C based on high-temperature degradation rates .

How does stereochemistry at the β-keto position influence reactivity or bioactivity?

Advanced

Though the compound lacks chiral centers, related analogs (e.g., (3S,4R)-piperidine derivatives) show stereospecific interactions . For hypothetical chiral analogs:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns.

- Circular Dichroism (CD) : Correlate configuration with optical activity.

What green chemistry approaches apply to large-scale synthesis?

Q. Advanced

- Solvent-free mechanochemistry : Ball milling reduces waste.

- Biocatalysis : Lipases (e.g., Candida antarctica) for esterification in aqueous media .

- Flow chemistry : Continuous reactors improve heat/mass transfer and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.